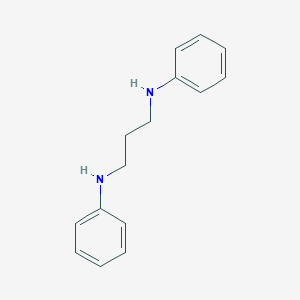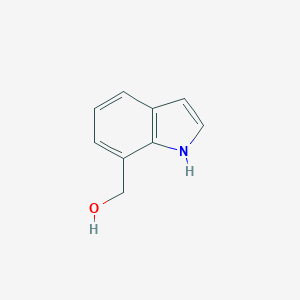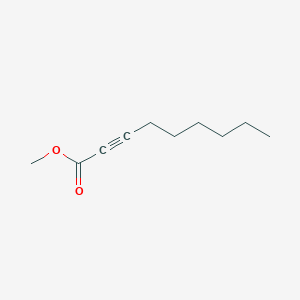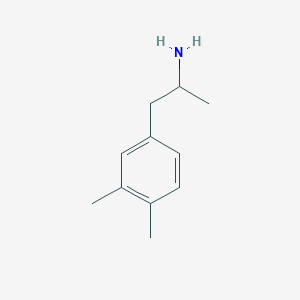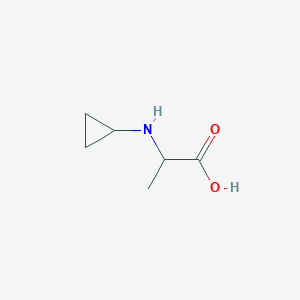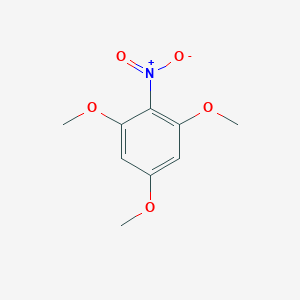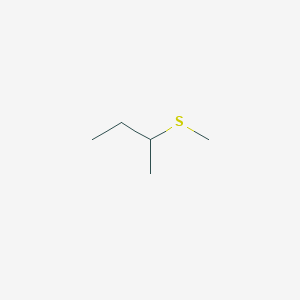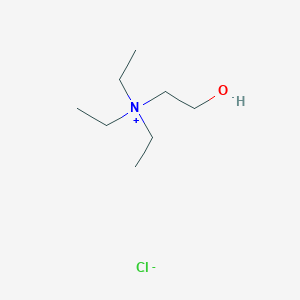
Cloruro de trietilcolina
Descripción general
Descripción
Triethylcholine chloride, also known as choline chloride, is an organic compound found in many foods and supplements. It is a quaternary ammonium salt, and is an essential precursor for the synthesis of acetylcholine, a neurotransmitter involved in the control of muscle activity, memory, learning, and other cognitive functions. Choline chloride is also used as a dietary supplement, and is available in a variety of forms, including powder, liquid, and capsule.
Aplicaciones Científicas De Investigación
Disolventes Eutécticos Profundos (DES)
El cloruro de trietilcolina es un componente clave en la formación de disolventes eutécticos profundos (DES) basados en cloruro de colina . Los DES han surgido como disolventes verdes para tecnologías de nueva generación debido a su alta estabilidad química y térmica . Encuentran numerosas aplicaciones como en el campo de la separación de gases, biomédica, recuperación de metales, fabricación de células solares y un medio para la síntesis de materiales de nueva generación .
Simulación de Dinámica Molecular
Se han realizado simulaciones de dinámica molecular (MD) para comprender las propiedades termofísicas y de transporte del DES basado en cloruro de colina y la mezcla de alcohol primario . La simulación apunta a la interacción e interacciones entre los iones cloruro y los disolventes para determinar las propiedades estructurales y de transporte del DES basado en cloruro de colina .
Transmisión Neuromuscular
El this compound imita la colina e interfiere con la síntesis de acetilcolina en las terminaciones nerviosas . Produce una debilidad neuromuscular de desarrollo lento que se ve exacerbada por el ejercicio, similar a los síntomas de la miastenia grave .
Control de los Estados Espásticos Neurogénicos
El this compound deprime selectivamente las contracciones de los músculos causadas por altas tasas de estimulación nerviosa . Esta propiedad llevó a la sugerencia de que una sustancia con este tipo de acción podría ser de valor en el control de los estados espásticos neurogénicos .
Efectos de Bloqueo Ganglionar
El this compound tiene efectos de bloqueo ganglionar, causando síntomas autonómicos transitorios como hipotensión
Mecanismo De Acción
Target of Action
Triethylcholine chloride, also known as triethyl(2-hydroxyethyl)azanium chloride, primarily targets the cholinergic transmission system . It interferes with the synthesis of acetylcholine in nerve endings . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Triethylcholine chloride mimics choline and causes failure of cholinergic transmission by interfering with the synthesis of acetylcholine in nerve endings . It has a selective action in reducing the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .
Biochemical Pathways
Triethylcholine chloride affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for transmitting signals in the nervous system. By interfering with the synthesis of acetylcholine, triethylcholine chloride disrupts the normal functioning of this pathway .
Pharmacokinetics
It’s known that the compound can cause a slowly developing neuromuscular weakness . More research is needed to fully understand the pharmacokinetic properties of triethylcholine chloride.
Result of Action
The primary molecular and cellular effect of triethylcholine chloride’s action is the disruption of cholinergic transmission . This results in a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .
Action Environment
The action, efficacy, and stability of triethylcholine chloride can be influenced by various environmental factors. For instance, the compound’s action can be more severe after exercise . .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Triethylcholine chloride is involved in the synthesis of acetylcholine, a neurotransmitter, in nerve endings . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively . The interactions between Triethylcholine chloride and these enzymes can enhance the formation of acetylcholine and phosphocholine .
Cellular Effects
Triethylcholine chloride has been found to produce a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension . These effects suggest that Triethylcholine chloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Triethylcholine chloride involves interfering with the synthesis of acetylcholine in presynaptic nerve endings . This interference is thought to occur because the effects of Triethylcholine chloride can be reversed by choline but not by acetylcholinesterase inhibitors . The exact mechanism of action is not definitively known .
Temporal Effects in Laboratory Settings
In laboratory settings, Triethylcholine chloride has been observed to produce a slowly developing neuromuscular weakness that typically lasts for 80 to 120 minutes . This effect is partially relieved by rest . High doses may result in death from respiratory failure, particularly after exercise .
Dosage Effects in Animal Models
In animal models, the effects of Triethylcholine chloride vary with different dosages . For example, intravenous administration of 10–25 mg/kg Triethylcholine chloride produced slight to moderate exercise intolerance, while 100 mg/kg caused death in rabbits after continuous exercise . There was no full paralysis even at fatal doses .
Metabolic Pathways
Triethylcholine chloride is involved in the metabolic pathway of acetylcholine synthesis . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively .
Transport and Distribution
Given its role in the synthesis of acetylcholine, it is likely that it is transported to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .
Subcellular Localization
Given its role in the synthesis of acetylcholine, it is likely that it is localized to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .
Propiedades
IUPAC Name |
triethyl(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNQJVSCNCEQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-61-4 (Parent) | |
| Record name | Triethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20934393 | |
| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152-22-7 | |
| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 152-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl(2-hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J54PU8HR1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triethylcholine chloride interact with the nervous system to produce its effects?
A1: Triethylcholine chloride exerts its effects primarily by interfering with neuromuscular transmission. While it does not directly block the action of acetylcholine at the neuromuscular junction, it does lead to a reduction in the amount of acetylcholine released by nerve impulses [, ]. This effect is thought to be due to an action on the nerve endings. Studies utilizing intracellular recording techniques have demonstrated that triethylcholine chloride can induce a progressive decline in the amplitude of endplate potentials, ultimately leading to a complete blockade of neuromuscular transmission []. This effect is particularly pronounced during periods of repetitive nerve stimulation, mimicking some aspects of myasthenia gravis [, ]. Interestingly, administration of choline can counteract the effects of triethylcholine chloride, suggesting a competitive interaction [, ].
Q2: What is known about the structure-activity relationship (SAR) of triethylcholine chloride and its analogues?
A2: While the provided research primarily focuses on triethylcholine chloride, Bowman and Rand (1962) explored the activity of various choline analogues. Their findings indicated that the triethyl analogue exhibited optimal activity in terms of inducing neuromuscular transmission failure []. This suggests that the size and nature of the substituents on the choline molecule play a crucial role in its interaction with the target site, likely affecting its binding affinity or ability to interfere with acetylcholine synthesis or release. Further investigations into the SAR of related compounds could provide valuable insights for developing more targeted therapeutic agents.
Q3: What are the limitations of using triethylcholine chloride as a tool to study myasthenia gravis?
A3: While triethylcholine chloride can induce muscle weakness similar to myasthenia gravis, particularly after exertion, there are key differences in their responses to certain drugs []. Edrophonium and neostigmine, commonly used to treat myasthenia gravis, show limited effectiveness in reversing triethylcholine-induced weakness, even at high doses []. This suggests that the precise mechanism underlying the neuromuscular transmission failure differs between the two conditions. While triethylcholine chloride provides a useful model for certain aspects of myasthenia gravis, such as exercise-induced fatigue, it's important to acknowledge these limitations when interpreting experimental results.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



